Acétate de Bazedoxifène-d4

Vue d'ensemble

Description

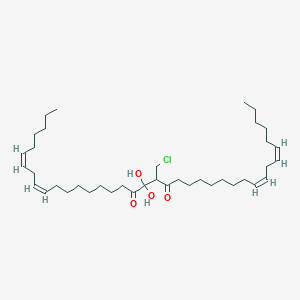

Bazedoxifene-d4 acetate, also known as C17H14F3NO3S, is a synthetic estrogen agonist/antagonist that has been studied for its potential use in hormone therapy and as a research tool. Bazedoxifene-d4 acetate is a derivative of bazedoxifene, a selective estrogen receptor modulator (SERM) that has been used to treat postmenopausal osteoporosis. Bazedoxifene-d4 acetate has been used in a variety of research applications and is gaining attention for its potential therapeutic benefits.

Applications De Recherche Scientifique

Modulateur sélectif des récepteurs aux œstrogènes

L'acétate de bazedoxifène est un nouveau modulateur sélectif des récepteurs aux œstrogènes, rigoureusement étudié {svg_1}. Il a la capacité de se lier aux récepteurs aux œstrogènes et de les activer {svg_2}.

Santé osseuse

Le bazedoxifène favorise une augmentation de la densité minérale osseuse et de la résistance osseuse chez le rat {svg_3}. Il a été associé à des augmentations significatives de la densité minérale osseuse à 6 semaines, par rapport au groupe témoin, et à une meilleure résistance à la compression des échantillons osseux provenant de la vertèbre L4 {svg_4}.

Impact sur l'endomètre utérin

Le bazedoxifène a un impact sur l'endomètre utérin {svg_5}. Dans un modèle utérin de rat immature, le bazedoxifène a été associé à une augmentation moins importante du poids humide de l'utérus que l'éthinylestradiol ou le raloxifène {svg_6}.

Prolifération des cellules cancéreuses du sein

Le bazedoxifène ne stimule pas la prolifération des cellules MCF-7, mais inhibe la prolifération induite par l'estradiol-17β {svg_7}.

Réponses vasomotrices associées au système nerveux central

Dans le modèle de rat addicte à la morphine de l'activité vasomotrice, les doses de bazedoxifène qui préservent l'os, administrées seules, n'ont pas été associées à une inhibition de l'augmentation de l'activité vasomotrice par l'estradiol-17β {svg_8}.

Traitement des lésions de la moelle épinière

Le bazedoxifène a montré deux effets principaux dans les recherches sur diverses lésions du système nerveux central : une neuroprotection en supprimant la réponse inflammatoire et une remyélinisation en favorisant la différenciation des cellules progénitrices oligodendrocytaires et la prolifération des oligodendrocytes {svg_9}. Il a également conduit à une remyélinisation à 20 jours après la lésion {svg_10}.

Mécanisme D'action

Target of Action

Bazedoxifene-d4 Acetate primarily targets the estrogen receptors (ERs) . These receptors play a crucial role in various physiological processes, including the regulation of the menstrual cycle, maintenance of bone density, and regulation of metabolism .

Mode of Action

Bazedoxifene-d4 Acetate is a Selective Estrogen Receptor Modulator (SERM) . It acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes . This means it can either stimulate or inhibit the activity of estrogen receptors, depending on the specific context .

Biochemical Pathways

Bazedoxifene-d4 Acetate affects several biochemical pathways. It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . This effect on bone remodeling leads to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures .

Pharmacokinetics

Bazedoxifene-d4 Acetate exhibits linear pharmacokinetics with doses ranging from 5 to 40 mg, with no unexpected accumulation . It achieves steady state in 1 week . The peak concentrations (Cmax) and the areas under the plasma concentration-time curve (AUClast) increase with increasing dose . Bazedoxifene-d4 Acetate has an estimated oral bioavailability of 6% .

Result of Action

The action of Bazedoxifene-d4 Acetate results in significant molecular and cellular effects. It is used in the prevention of postmenopausal osteoporosis . It also shows potential for less uterine and vasomotor effects than other SERMs currently used in clinical practice .

Safety and Hazards

Orientations Futures

Bazedoxifene acetate represents a promising new treatment for osteoporosis, with a potential for less uterine and vasomotor effects than selective estrogen receptor modulators currently used in clinical practice . It is also being studied for possible treatment of breast cancer and pancreatic cancer . Further controlled clinical trial data will be needed to confirm these effects .

Analyse Biochimique

Biochemical Properties

Bazedoxifene-d4 Acetate plays a significant role in biochemical reactions due to its interaction with estrogen receptors. It acts as both an estrogen receptor agonist and antagonist, depending on the tissue type. Bazedoxifene-d4 Acetate binds to estrogen receptor-α with high affinity, inhibiting the proliferation of breast cancer cells by downregulating cyclin D1 and estrogen receptor-α . Additionally, it decreases bone resorption and reduces biochemical markers of bone turnover to premenopausal levels .

Cellular Effects

Bazedoxifene-d4 Acetate influences various cellular processes, particularly in bone and breast tissue. In bone cells, it promotes increased bone mineral density and bone strength by decreasing bone resorption . In breast cancer cells, it inhibits cell proliferation and induces cell cycle arrest by downregulating cyclin D1 and estrogen receptor-α . Furthermore, bazedoxifene-d4 acetate has shown neuroprotective effects by suppressing inflammatory responses and enhancing oligodendrocyte precursor cell differentiation in spinal cord injury models .

Molecular Mechanism

At the molecular level, Bazedoxifene-d4 Acetate exerts its effects by binding to estrogen receptors and modulating their activity. It acts as an agonist or antagonist depending on the target tissue. In breast cancer cells, it functions as a pure estrogen receptor-α antagonist, leading to the inhibition of cell proliferation and induction of proteasomal degradation of estrogen receptor-α . In bone cells, it decreases bone resorption by reducing the activity of osteoclasts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bazedoxifene-d4 Acetate have been observed to change over time. The compound is stable under standard storage conditions and maintains its activity over extended periods. In in vitro studies, long-term treatment with bazedoxifene-d4 acetate has shown sustained inhibition of breast cancer cell proliferation and continuous promotion of bone mineral density . In vivo studies have demonstrated its neuroprotective effects over several weeks in spinal cord injury models .

Dosage Effects in Animal Models

The effects of Bazedoxifene-d4 Acetate vary with different dosages in animal models. At lower doses, it effectively inhibits breast cancer cell proliferation and promotes bone mineral density without significant adverse effects . At higher doses, it may cause toxic effects such as liver enzyme elevation and gastrointestinal disturbances

Metabolic Pathways

Bazedoxifene-d4 Acetate is primarily metabolized through glucuronidation. After oral administration, it is metabolized by UDP-glucuronosyltransferases to form bazedoxifene-4’-glucuronide and bazedoxifene-5-glucuronide . Little or no cytochrome P450-mediated metabolism is evident, making glucuronidation the major metabolic pathway .

Transport and Distribution

Within cells and tissues, Bazedoxifene-d4 Acetate is transported and distributed via specific transporters and binding proteins. It interacts with estrogen receptors in target tissues, leading to its localization and accumulation in bone and breast tissues . The compound’s distribution is influenced by its binding affinity to estrogen receptors and its ability to modulate their activity .

Subcellular Localization

Bazedoxifene-d4 Acetate is localized in specific subcellular compartments depending on the target tissue. In breast cancer cells, it is found in the nucleus where it binds to estrogen receptors and modulates gene expression . In bone cells, it is localized in the cytoplasm and nucleus, where it interacts with estrogen receptors to regulate bone resorption and formation . The compound’s subcellular localization is crucial for its activity and function in different tissues.

Propriétés

IUPAC Name |

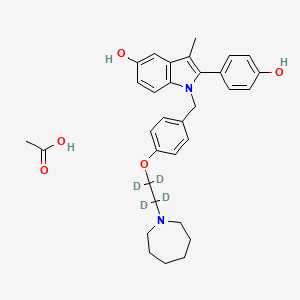

acetic acid;1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)/i18D2,19D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZAMQFQZMUNTP-ZQAHQZODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)N5CCCCCC5.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747082 | |

| Record name | Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133695-49-4 | |

| Record name | Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)